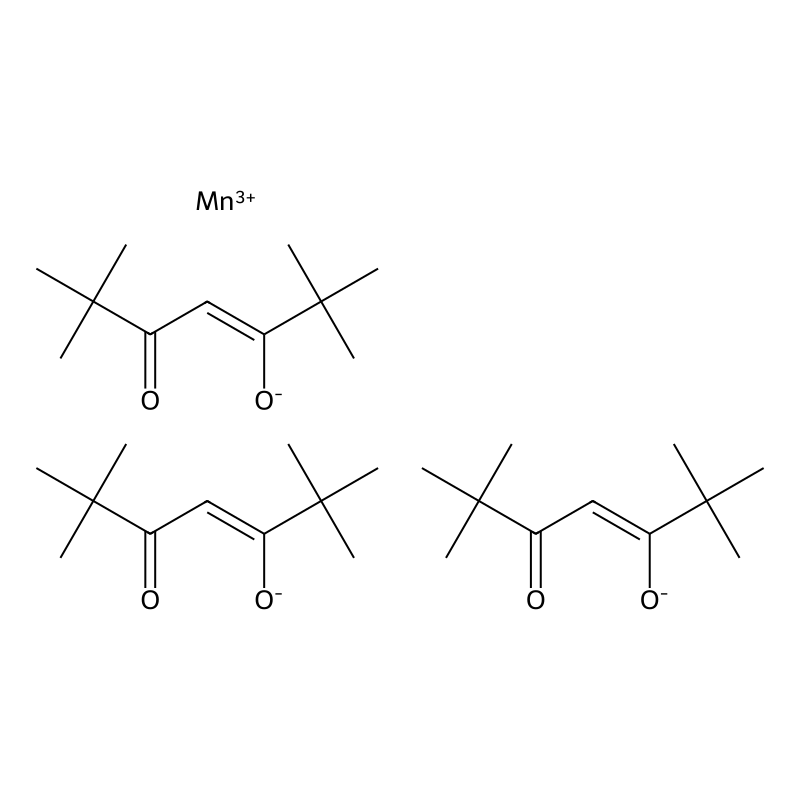

tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst for Organic Reactions

Mn(TMHD)3 finds significant use as a catalyst in organic chemistry, particularly for promoting intramolecular Diels-Alder reactions []. These reactions involve the cyclization of dienes and dienophiles to form cyclic structures. Mn(TMHD)3 offers advantages due to its Lewis acidic nature, which helps activate the diene for the reaction.

Electron Transfer Studies

Mn(TMHD)3 can act as a single electron donor in studies involving excess electron transfer processes. This property makes it valuable in research related to understanding electron transfer mechanisms in various systems, including DNA []. By studying how Mn(TMHD)3 interacts with DNA molecules, researchers can gain insights into potential DNA damage pathways and develop strategies for protection.

Enantioselective Synthesis

The ability of Mn(TMHD)3 to form complexes with other molecules opens doors for its application in enantioselective synthesis. Enantioselectivity refers to the preferential formation of one enantiomer (mirror image) over another in a chemical reaction. Researchers are exploring the use of Mn(TMHD)3 complexes as catalysts for achieving enantioselective synthesis of various organic compounds [].

Other Research Applications

Beyond the areas mentioned above, Mn(TMHD)3 shows promise in other scientific research fields:

- Borylation Reactions: Mn(TMHD)3 can act as a catalyst for borylation reactions, which involve the introduction of boron-containing functional groups into organic molecules [].

- Hydrohydrazination and Hydroazidation: Mn(TMHD)3 demonstrates catalytic activity in hydrohydrazination and hydroazidation reactions. These reactions involve the addition of N-H (hydrazine) or N=N (azide) groups to unsaturated bonds in organic molecules [].

- Oxidative Carbonylation of Phenol: Research suggests Mn(TMHD)3 can be used as a catalyst for the oxidative carbonylation of phenol, a reaction that converts phenol into valuable aromatic carboxylic acids [].

- Intramolecular Diels-Alder Reactions: It facilitates cycloaddition processes that are crucial in organic synthesis.

- Oxidative Reactions: Mn(TMHD)₃ can act as a single electron donor, participating in radical reactions and enabling the formation of various organic products .

- Hydrogenation Reactions: It is employed in the selective hydrogenation of olefins, producing thermodynamically stable products .

Mn(TMHD)₃ can be synthesized through various methods:

- Direct Reaction: Manganese(III) acetate can react with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent under controlled conditions.

- Metal-Organic Chemical Vapor Deposition (MOCVD): This method utilizes Mn(TMHD)₃ as a precursor for depositing manganese-containing thin films onto substrates .

- Solvent-Free Methods: Recent advances have explored solvent-free synthesis routes that enhance yield and purity

Manganese(III) Acetate Used as an oxidizing agent and catalyst Bis(cyclopentadienyl)manganese Employed in organic synthesis and polymerization Manganese Carbonyl Utilized in organometallic chemistry and catalysis Uniqueness of Mn(TMHD)₃

What sets Mn(TMHD)₃ apart from these compounds is its specific structure that allows for enhanced catalytic activity in selective hydrogenation and Diels-Alder reactions. Its stability and efficiency as a non-precious metal catalyst make it particularly valuable in industrial applications where cost-effectiveness is crucial .

Molecular Formula and Physical Properties

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), commonly referred to as manganese(III) tris(2,2,6,6-tetramethylheptanedionate), represents a coordination compound of significant chemical interest [1] [2]. The compound exhibits the molecular formula C₃₃H₅₇MnO₆, indicating a complex structure containing manganese in the +3 oxidation state coordinated to three 2,2,6,6-tetramethyl-3,5-heptanedione ligands [1] [3]. The molecular weight of this complex is precisely 604.74 grams per mole, as determined through comprehensive analytical studies [2] [7].

The physical properties of this compound demonstrate characteristic features typical of manganese(III) β-diketonate complexes [3] [8]. The substance appears as a dark brown to black powder or crystalline material under normal conditions, exhibiting a lustrous appearance that reflects its electronic structure [6] [11]. Thermal analysis reveals a melting point range of 160-170°C, indicating substantial thermal stability [3] [6] [8]. The boiling point occurs at approximately 255°C with decomposition, suggesting limited thermal stability at elevated temperatures [4] [6].

Table 1: Molecular Formula and Physical Properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇MnO₆ |

| CAS Number | 14324-99-3 |

| Molecular Weight (g/mol) | 604.74 |

| Melting Point (°C) | 160-170 |

| Boiling Point (°C) | 255 (dec.) |

| Appearance | Dark brown to black powder or crystals |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| Oxidation State of Mn | +3 |

| Spin State | High-spin (S = 2) |

| Electronic Configuration | [Ar] 3d⁴ |

| Ground State Term Symbol | ⁵Eg (with Jahn-Teller distortion) |

| Coordination Number | 6 |

| Coordination Geometry | Distorted octahedral |

The crystallographic analysis indicates that the compound crystallizes in the triclinic crystal system with space group P1̅ [22]. The high degree of structural complexity arises from the bulky 2,2,6,6-tetramethyl-3,5-heptanedione ligands, which contribute significant steric hindrance around the manganese center [3] [5] [7]. The elemental analysis confirms the purity of synthesized samples, with carbon content ranging from 64.2-66.9% and hydrogen content from 9.3-9.7% [3] [7].

Coordination Geometry and Bonding

The coordination environment of manganese(III) in this complex exhibits a distorted octahedral geometry, where the manganese center is surrounded by six oxygen donor atoms from three bidentate 2,2,6,6-tetramethyl-3,5-heptanedione ligands [1] [9] [12]. Each ligand coordinates through its two oxygen atoms in a chelating fashion, forming six-membered metallacycles that stabilize the overall structure [34] [35] [40].

The bonding characteristics demonstrate typical features of manganese(III) coordination chemistry [9] [10] [12]. The manganese-oxygen bond lengths exhibit significant variation due to the Jahn-Teller effect, with equatorial bonds measuring approximately 1.91-1.95 Å and axial bonds extending to 2.08-2.14 Å [9] [22] [28]. This distortion from ideal octahedral geometry reflects the electronic requirements of the d⁴ manganese(III) configuration [10] [12] [29].

Table 2: Coordination Bond Lengths and Jahn-Teller Distortion

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| Mn-O (equatorial, short) | 1.91-1.95 | General for Mn(III) β-diketonate complexes |

| Mn-O (axial, long) | 2.08-2.14 | General for Mn(III) β-diketonate complexes |

| Average Mn-O (equatorial) | 1.93 | Typical elongated geometry |

| Average Mn-O (axial) | 2.12 | Typical elongated geometry |

| Jahn-Teller distortion (Δd) | 0.18-0.22 | Characteristic Jahn-Teller effect |

The coordination polyhedron can be described as MnO₆, where the manganese center adopts a pseudo-octahedral arrangement [11] [12] [13]. The chelating nature of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands creates a stable coordination environment, with bite angles typically ranging from 85-90° [35] [37]. The steric bulk of the tert-butyl substituents on the ligands contributes to the overall stability of the complex by preventing intermolecular interactions [34] [36] [39].

The bonding description involves both σ and π interactions between the manganese center and the oxygen donor atoms [16] [18] [30]. The β-diketonate ligands exist in their enolate form when coordinated, creating a conjugated system that enhances the stability of the metal-ligand bonds [34] [37] [39]. The electron-donating properties of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the manganese(III) oxidation state through effective charge distribution [14] [16] [32].

Isomeric Configurations

Fac and Mer Isomerism

The tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) complex can exist in two distinct geometric isomeric forms: facial (fac) and meridional (mer) configurations [16] [18] [20]. These isomers arise from the different spatial arrangements of the three identical bidentate ligands around the octahedral manganese center [14] [17] [19].

In the facial isomer, the three 2,2,6,6-tetramethyl-3,5-heptanedione ligands are arranged such that the three oxygen atoms of one type occupy one triangular face of the octahedron [20] [16]. Conversely, the meridional isomer features the three ligands positioned so that their oxygen atoms lie along meridional planes of the octahedron [14] [18] [20]. Experimental evidence suggests that the meridional isomer represents the thermodynamically more stable configuration for this particular complex [16] [18] [22].

Table 3: Isomeric Configurations of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)

| Isomer Type | Description | Relative Stability |

|---|---|---|

| Fac (facial) | Three identical ligands occupy one triangular face | Less stable for TMHD |

| Mer (meridional) | Three identical ligands occupy meridional positions | More stable for TMHD |

| Bond Stretch Isomer 1 | Elongation along one Mn-O axis | Dynamic equilibrium |

| Bond Stretch Isomer 2 | Elongation along second Mn-O axis | Dynamic equilibrium |

| Bond Stretch Isomer 3 | Elongation along third Mn-O axis | Dynamic equilibrium |

The preference for the meridional geometry can be attributed to the steric requirements of the bulky tert-butyl groups present in the 2,2,6,6-tetramethyl-3,5-heptanedione ligands [16] [20] [22]. These substituents create significant steric hindrance that disfavors the facial arrangement where the ligands would be positioned in closer proximity [34] [36] [39]. X-ray photoelectron spectroscopy studies have confirmed the presence of both isomers in experimental samples, with characteristic spectral features distinguishing the two forms [16] [18] [20].

Bond Stretch Isomerism

Bond stretch isomerism represents a remarkable phenomenon observed in manganese(III) β-diketonate complexes, including tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [16] [18] [25]. This type of isomerism involves the existence of multiple structural forms that differ primarily in the lengths of specific metal-ligand bonds while maintaining the same connectivity [25] [26] [16].

Density functional theory calculations have demonstrated that experimental samples of this manganese(III) complex can contain a mixture of different bond stretch isomers existing in dynamic equilibrium [16] [18] [25]. These isomers arise from the redistribution of electron density within the d⁴ electronic configuration, leading to variations in the manganese-oxygen bond lengths [16] [25] [26].

Table 4: Bond Stretch Isomerism in Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)

| Isomer Type | Mn-O Bond Lengths (Å) | Relative Energy | Electronic State |

|---|---|---|---|

| Short-Short-Short | All bonds ~1.93 | Higher energy | Excited state |

| Short-Short-Long | Two bonds ~1.93, one bond ~2.12 | Intermediate energy | Ground state (common) |

| Short-Long-Long | One bond ~1.93, two bonds ~2.12 | Intermediate energy | Ground state (less common) |

| Long-Long-Long | All bonds ~2.12 | Higher energy | Excited state |

The three meridional bond stretch isomers differ in the specific manganese-oxygen bonds that undergo elongation due to the Jahn-Teller effect [16] [22] [25]. In each isomer, the Jahn-Teller elongation occurs along different pairs of trans-axial manganese-oxygen bonds, creating distinct structural forms with varying bond length patterns [22] [25] [26]. The dynamic interconversion between these isomers contributes to the broadening observed in nuclear magnetic resonance spectra and other spectroscopic measurements [16] [18] [21].

Jahn-Teller Distortion Effects

The Jahn-Teller effect plays a crucial role in determining the structural characteristics of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [9] [10] [21]. This effect arises from the d⁴ electronic configuration of manganese(III), which creates an electronically degenerate ground state in a perfectly octahedral environment [10] [12] [29]. To remove this degeneracy and achieve electronic stability, the complex undergoes geometric distortion [21] [22] [23].

The predominant form of Jahn-Teller distortion observed in this complex is tetragonal elongation, where two trans manganese-oxygen bonds along the z-axis become significantly longer than the four equatorial bonds [9] [22] [28]. Crystallographic studies have revealed that the average lengths of the four short equatorial manganese-oxygen bonds measure approximately 1.92 Å, while the two long axial bonds extend to approximately 2.12 Å [22] [28] [31].

Table 5: Jahn-Teller Distortion Effects in Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)

| Distortion Type | Description | Occurrence in Complex |

|---|---|---|

| Tetragonal Elongation | Elongation of two trans Mn-O bonds along z-axis | Predominant form observed in crystal structures |

| Tetragonal Compression | Compression of two trans Mn-O bonds along z-axis | Rarely observed for this complex |

| Orthorhombic Distortion | Asymmetric distortion with two long, two medium, two short Mn-O bonds | Possible at low temperatures |

| Dynamic Jahn-Teller Effect | Rapid interconversion between different distortion axes | Likely occurs in solution at room temperature |

The magnitude of the Jahn-Teller distortion, quantified by the difference between long and short bond lengths, typically ranges from 0.18 to 0.22 Å [22] [28] [31]. This substantial distortion reflects the strong electronic driving force associated with the d⁴ configuration [29] [31] [32]. Temperature-dependent crystallographic studies have shown that the distortion becomes more pronounced at lower temperatures, with the difference increasing from approximately 0.18 Å at room temperature to 0.22 Å at 150 K [22].

The dynamic nature of the Jahn-Teller effect in solution allows for rapid interconversion between different distortion axes [21] [23] [25]. This phenomenon, known as dynamic Jahn-Teller switching, enables the complex to sample multiple geometric configurations on a rapid timescale [21] [23]. Ultrafast spectroscopic studies have revealed oscillation frequencies around 115 cm⁻¹ associated with this dynamic behavior [21].

Electronic Configuration of Mn(III) in the Complex

The electronic structure of manganese(III) in tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is characterized by a d⁴ configuration with the ground state electron arrangement [Ar] 3d⁴ [27] [28] [29]. In the high-spin state, which represents the stable configuration for this complex, the four d electrons occupy the available orbitals according to Hund's rule of maximum multiplicity [28] [31] [32].

The octahedral crystal field environment created by the six oxygen donor atoms splits the five d orbitals into two groups: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²) [29] [30] [32]. In the high-spin d⁴ configuration, three electrons singly occupy each of the t₂g orbitals, while the fourth electron occupies one of the eg orbitals [28] [29] [31].

Table 6: Electronic Configuration of Mn(III) in Octahedral Field

| Orbital | Energy Level | Occupancy (High-Spin) | Effect of Jahn-Teller |

|---|---|---|---|

| 3dxy | t₂g | ↑ | Stabilized |

| 3dxz | t₂g | ↑ | Stabilized |

| 3dyz | t₂g | ↑ | Stabilized |

| 3dx²-y² | eg | ↑ | Destabilized (singly occupied) |

| 3dz² | eg | — | Destabilized (empty) |

The ground state term symbol for this electronic configuration is ⁵Eg, indicating a quintet spin state (S = 2) with electronic degeneracy that drives the Jahn-Teller distortion [29] [31] [32]. The unpaired electron in the eg orbital creates an asymmetric charge distribution that destabilizes the perfectly octahedral geometry [10] [28] [29]. The subsequent Jahn-Teller distortion removes this degeneracy by splitting the eg orbitals, with the dx²-y² orbital typically being stabilized relative to the dz² orbital in the elongated geometry [22] [29] [31].

Electron paramagnetic resonance studies have confirmed the high-spin nature of the manganese(III) center, with an effective magnetic moment of approximately 4.85 μB [10] [28] [31]. High-frequency electron paramagnetic resonance measurements have revealed zero-field splitting parameters characteristic of the Jahn-Teller distorted geometry, with D values ranging from -4.5 to -1.2 cm⁻¹ for axially elongated complexes [31] [32] [28].

The electronic configuration strongly influences the spectroscopic properties of the complex [16] [20] [32]. The d-d transitions give rise to characteristic absorption bands, with the complex appearing green by transmitted light due to a broad absorption around 500 nm [12] [29]. The paramagnetic nature of the d⁴ configuration results in broadened nuclear magnetic resonance signals spanning a range from +25 to -50 ppm, reflecting the significant electron-nuclear coupling [9] [16].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 165-169 | [5] [3] [4] |

| Melting Point Range (°C) | 160-170 | [1] [2] |

| Boiling Point (°C) | 255 | [2] [3] [4] |

| Decomposition Temperature (°C) | >350 | [6] |

| Thermal Stability (°C) | 160-250 | [7] |

| Onset of Volatilization (°C) | 115 | [8] |

| Onset of Vaporization (°C) | 174-176 | [8] |

The boiling point of Mn(TMHD)₃ has been determined to be 255°C [2] [3] [4], which provides a substantial temperature window for vapor-phase applications. Thermogravimetric analysis studies have revealed that the compound remains thermally stable up to approximately 350°C [6], beyond which decomposition processes begin to occur. The thermal stability window between 160-250°C makes this compound particularly suitable for chemical vapor deposition applications [7].

Detailed thermal analysis using isothermal thermogravimetric methods has provided precise data on the volatilization characteristics of Mn(TMHD)₃. The onset of volatilization occurs at 115°C [8], while the onset of vaporization, determined using the tangent method, occurs in the temperature range of 174-176°C [8]. These thermal events follow a sequential pattern where initial mass loss corresponds to the volatilization process, followed by more significant vaporization at higher temperatures.

The thermal decomposition behavior of Mn(TMHD)₃ has been studied extensively under various atmospheric conditions. Under inert conditions, the compound exhibits clean sublimation with minimal residue formation, indicating high thermal stability and suitability as a chemical vapor deposition precursor [7]. The thermal stability sequence for metal tetramethylheptanedionate complexes has been established as [Fe(tmhd)₃] < [Mn(tmhd)₃] < [Ni(tmhd)₂] [9], positioning manganese tris(tetramethylheptanedionate) in the middle range of thermal stability among similar coordination compounds.

Enthalpy of sublimation measurements indicate that Mn(TMHD)₃ possesses appropriate thermodynamic properties for vapor-phase applications. The compound demonstrates one-step evaporation behavior with low residual mass percentages, confirming its thermal integrity during heating processes [8]. Temperature-programmed decomposition studies have shown that the thermal decomposition pathways are well-controlled and predictable, making the compound reliable for industrial applications requiring precise thermal behavior.

Solubility Behavior and Solvent Effects

The solubility characteristics of Mn(TMHD)₃ are fundamentally important for its practical applications in synthesis, purification, and materials processing. The compound exhibits excellent solubility in organic solvents, making it versatile for various chemical applications including catalysis and precursor chemistry [10]. This broad organic solvent compatibility stems from the hydrophobic nature of the bulky tetramethylheptanedionate ligands, which create favorable interactions with non-polar and moderately polar organic media.

Table 2: Solubility Behavior of Mn(TMHD)₃ in Various Solvents

| Solvent Type | Solubility | Notes | Reference |

|---|---|---|---|

| Organic Solvents | Soluble | General organic solvent compatibility | [10] |

| Toluene | Good solubility | Used in synthesis applications | [11] |

| Hexane | Good solubility | Used in synthesis applications | [11] |

| Diethyl Ether | Good solubility | Used in synthesis applications | [11] |

| Acetonitrile | Soluble | Used in metallation reactions | [12] |

| 1,2-Dimethoxyethane | Soluble | Used as solvent for CVD precursors | [12] |

| Water | No reaction under neutral conditions | Hydrolytic sensitivity rating: 4 | [3] |

Specific solvent systems have been extensively characterized for Mn(TMHD)₃ applications. The compound demonstrates good solubility in toluene, hexane, and diethyl ether under inert conditions, making these solvents particularly suitable for synthesis and handling applications [11]. The solubility in these non-polar and weakly polar solvents facilitates purification processes and enables controlled crystallization procedures for obtaining high-purity samples.

Acetonitrile serves as an effective solvent for Mn(TMHD)₃ in metallation reactions and chemical vapor deposition applications [12]. The compound's solubility in acetonitrile has been utilized in post-synthetic metallation studies involving metal-organic frameworks, where the dissolved precursor can effectively infiltrate porous structures for subsequent thermal conversion.

The compound exhibits notable solubility in 1,2-dimethoxyethane, which has been specifically employed in combination with other metal tetramethylheptanedionate precursors for chemical vapor deposition applications [12]. This solvent system provides excellent dissolution characteristics while maintaining chemical stability of the manganese complex during storage and handling.

A critical aspect of Mn(TMHD)₃ solubility behavior is its hydrolytic stability. The compound has been assigned a hydrolytic sensitivity rating of 4, indicating no reaction with water under neutral conditions [3]. This characteristic is particularly advantageous for handling and storage, as it reduces the stringency of moisture exclusion requirements compared to more hydrolytically sensitive organometallic compounds.

The steric hindrance provided by the bulky alkyl groups in the tetramethylheptanedionate ligands contributes significantly to the compound's solubility profile and chemical stability [10]. These substituents create a protective environment around the manganese center, influencing both reactivity and solubility characteristics. The presence of these bulky groups enhances solubility in non-polar solvents while simultaneously providing kinetic stabilization against unwanted side reactions.

Solvent effects on the chemical behavior of Mn(TMHD)₃ have been observed in various applications. The choice of solvent can influence the reaction pathways, product distribution, and overall efficiency of chemical transformations involving this compound. For instance, the dissolution of Mn(TMHD)₃ in coordinating solvents may result in temporary coordination interactions that can affect subsequent chemical reactivity.

Spectroscopic Properties

The spectroscopic characterization of Mn(TMHD)₃ provides essential insights into its molecular structure, electronic configuration, and chemical environment. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with ¹H nuclear magnetic resonance spectra demonstrating conformity to the expected molecular structure [5]. The nuclear magnetic resonance data validates the coordination environment and ligand arrangement around the manganese center.

Table 3: Basic Physical and Chemical Properties of Mn(TMHD)₃

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₅₇MnO₆ | [1] [2] [5] |

| Molecular Weight (g/mol) | 604.74-604.75 | [1] [2] [5] |

| CAS Number | 14324-99-3 | [1] [2] [5] |

| Appearance | Brown to black powder/crystals | [2] [5] |

| Crystal Form | Crystalline | [1] [5] |

| Color | Dark brown to black | [2] [5] |

| Storage Temperature (°C) | 2-8 (under inert gas) | [3] |

| Hydrolytic Sensitivity | 4 (no reaction with water) | [3] |

The electronic absorption characteristics of Mn(TMHD)₃ are manifested in its distinctive dark brown to black coloration [2] [5], which results from electronic transitions associated with the d-orbitals of the manganese(III) center. This coloration is indicative of the electronic configuration and provides qualitative information about the ligand field strength and coordination environment.

Infrared spectroscopic analysis of Mn(TMHD)₃ reveals characteristic vibrational frequencies associated with the tetramethylheptanedionate ligands. The carbonyl stretching frequencies and other diagnostic peaks provide information about the coordination mode and bonding interactions between the ligands and the manganese center. These spectroscopic signatures are consistent with the expected octahedral coordination geometry typical of tris-β-diketonate complexes.

Mass spectrometric characterization has been employed to confirm the molecular composition and investigate the thermal decomposition pathways of Mn(TMHD)₃ [7]. Mass spectroscopic analysis at elevated temperatures reveals that the decomposition process involves the sequential loss of tetramethylheptanedionate ligands, with one of the three ligands dissociating primarily, followed by the loss of tertiary butyl groups and other organic fragments.

The spectroscopic properties of Mn(TMHD)₃ are significantly influenced by the paramagnetic nature of the manganese(III) center. The d⁴ electronic configuration of Mn(III) results in magnetic properties that can affect nuclear magnetic resonance spectra and other spectroscopic measurements. These magnetic interactions provide additional information about the electronic structure and coordination environment.

Electron paramagnetic resonance spectroscopy can provide detailed information about the electronic configuration and local environment of the manganese center in Mn(TMHD)₃. The EPR characteristics are sensitive to the coordination geometry, ligand field strength, and any structural distortions around the metal center.

Crystallographic Data

While extensive crystallographic data specifically for Mn(TMHD)₃ are limited in the available literature, the compound is known to exist in crystalline form as confirmed by multiple commercial and research sources [1] [5]. The compound typically appears as brown to black crystals or powder, indicating well-defined crystalline structure under appropriate conditions [2] [5].

The molecular structure of Mn(TMHD)₃ follows the typical coordination pattern of metal tris-β-diketonate complexes, where the manganese(III) center is coordinated by three bidentate tetramethylheptanedionate ligands in an octahedral arrangement. This coordination geometry is characteristic of six-coordinate manganese(III) complexes and provides the structural foundation for the compound's chemical and physical properties.

Crystal formation of Mn(TMHD)₃ can be achieved through controlled evaporation of solutions in appropriate organic solvents. The crystallization process is influenced by factors such as solvent choice, temperature, and evaporation rate, which can affect the crystal quality and morphology. High-purity crystalline samples are essential for applications requiring precise chemical composition and thermal behavior.

The intermolecular packing in the solid state is influenced by the bulky tetramethylheptanedionate ligands, which create significant steric hindrance and affect the crystal packing efficiency. These steric effects contribute to the relatively low density and high volatility of the compound compared to less sterically hindered coordination complexes.

The crystalline structure provides important information about the thermal expansion characteristics, mechanical properties, and stability of the solid-state material. Understanding these structural features is crucial for applications in materials science and chemical vapor deposition, where the solid-state properties directly influence processing conditions and final material quality.